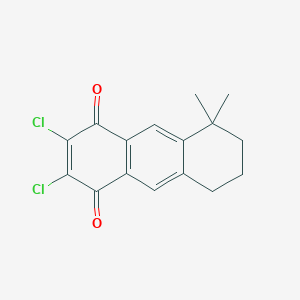

2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione: is a synthetic organic compound with the molecular formula C16H14Cl2O2 It is characterized by the presence of two chlorine atoms and two methyl groups attached to an anthracene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione typically involves the chlorination of 8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety back to the corresponding hydroquinone.

Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.

Major Products

Oxidation: Formation of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-quinone.

Reduction: Formation of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-hydroquinone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction can disrupt cellular processes and induce cytotoxic effects, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

- 2,3-Dichloro-5,6,7,8-tetrahydro-5,5-dimethyl-1,4-anthracenedione

- 8,8-Dimethyl-6,7-dihydro-5H-anthracene-1,4-dione

- 2,3-Dichloro-1,4-anthracenedione

Uniqueness

2,3-Dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for selective functionalization and the exploration of diverse chemical reactions, making it a valuable compound in synthetic organic chemistry.

Biological Activity

2,3-Dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione is an anthraquinone derivative that has garnered attention for its potential biological activities. This compound is structurally related to other anthraquinones known for their pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two chlorine atoms and a diketone functional group that may contribute to its reactivity and biological activity.

Anticancer Activity

Research has indicated that anthraquinone derivatives possess significant anticancer properties. For instance:

- Mechanism of Action : Anthraquinones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Studies have shown that compounds similar to this compound can lead to increased expression of pro-apoptotic factors while decreasing anti-apoptotic factors .

- Case Study : A study on anthraquinone derivatives demonstrated that certain compounds exhibited IC50 values below 10 µM against chronic lymphocytic leukemia (CLL) cell lines. The most potent derivatives were structurally modified to enhance their efficacy .

Antimicrobial Activity

Anthraquinones are also noted for their antimicrobial effects:

- In Vitro Studies : Various anthraquinone compounds have shown effectiveness against pathogenic bacteria and fungi. For example, aloe-emodin (an anthraquinone) was found to inhibit bacterial growth in a dose-dependent manner .

Table 1: Summary of Biological Activities

| Activity | Mechanism | IC50 Value | Cell Line/Organism |

|---|---|---|---|

| Anticancer | Induction of apoptosis | <10 µM | CLL cell lines |

| Antimicrobial | Inhibition of bacterial growth | Varies | Pathogenic bacteria |

| Cytotoxicity | Cell cycle arrest | 25 mM (CH27) | Human lung squamous carcinoma |

Research Findings

Recent studies have focused on the synthesis and evaluation of various anthraquinone derivatives for their biological activities:

- Synthesis Studies : Structural modifications through reactions such as Diels–Alder have been employed to improve the potency of these compounds against cancer cells .

- Biochemical Evaluation : The antiproliferative effects were assessed using MTT assays and colony formation experiments. These evaluations confirmed the ability of certain derivatives to significantly reduce cell viability in cancer models .

Properties

CAS No. |

915093-55-9 |

|---|---|

Molecular Formula |

C16H14Cl2O2 |

Molecular Weight |

309.2 g/mol |

IUPAC Name |

2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione |

InChI |

InChI=1S/C16H14Cl2O2/c1-16(2)5-3-4-8-6-9-10(7-11(8)16)15(20)13(18)12(17)14(9)19/h6-7H,3-5H2,1-2H3 |

InChI Key |

AXWNCVPMVLGONY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2=CC3=C(C=C21)C(=O)C(=C(C3=O)Cl)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.